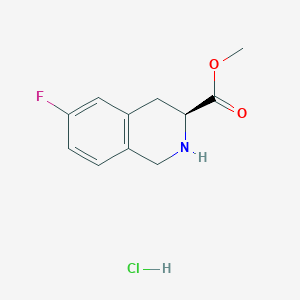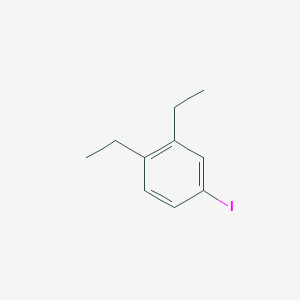
1,2-Diethyl-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethyl-4-iodobenzene: is an organic compound with the molecular formula C10H13I. It is a derivative of benzene, where two ethyl groups and one iodine atom are substituted at the 1, 2, and 4 positions, respectively. This compound is part of the broader class of aryl iodides, which are known for their reactivity and utility in various organic synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diethyl-4-iodobenzene can be synthesized through several methods, including:
Halogenation of Ethylbenzene Derivatives: One common method involves the halogenation of 1,2-diethylbenzene using iodine and a suitable oxidizing agent.
Diazotization of Aniline Derivatives: Another method involves the diazotization of 1,2-diethylaniline followed by treatment with potassium iodide.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diethyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Coupling Reactions: It is often used in palladium-catalyzed coupling reactions such as the Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide in polar solvents under reflux conditions.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or DMF under inert atmosphere.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 1,2-diethyl-4-aminobenzene, 1,2-diethyl-4-cyanobenzene, etc.
Coupling Products: Various biaryl compounds and other complex organic structures.
Scientific Research Applications
1,2-Diethyl-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: It is employed in the preparation of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: Researchers use it to develop new drug candidates by modifying its structure to enhance biological activity.
Mechanism of Action
The mechanism of action of 1,2-diethyl-4-iodobenzene in chemical reactions involves the activation of the carbon-iodine bond. This bond is relatively weak compared to other carbon-halogen bonds, making it more reactive in substitution and coupling reactions. The iodine atom acts as a leaving group, facilitating the formation of new bonds with nucleophiles or other reactants .
Comparison with Similar Compounds
Iodobenzene: A simpler aryl iodide with a single iodine atom on the benzene ring.
1,4-Diethylbenzene: A similar compound with two ethyl groups but without the iodine atom.
1,2-Diethyl-4-bromobenzene: A brominated analog with similar reactivity but different reactivity profiles due to the bromine atom.
Uniqueness: 1,2-Diethyl-4-iodobenzene is unique due to the presence of both ethyl groups and the iodine atom, which confer specific reactivity patterns. The iodine atom’s larger size and weaker bond with carbon make it more reactive in substitution and coupling reactions compared to its brominated or chlorinated counterparts .
Properties
Molecular Formula |
C10H13I |
|---|---|
Molecular Weight |
260.11 g/mol |
IUPAC Name |
1,2-diethyl-4-iodobenzene |
InChI |
InChI=1S/C10H13I/c1-3-8-5-6-10(11)7-9(8)4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
PPXBQWZGMGAFGX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1)I)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-oxo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-7-carboxylate](/img/structure/B15307916.png)

![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol](/img/structure/B15307930.png)
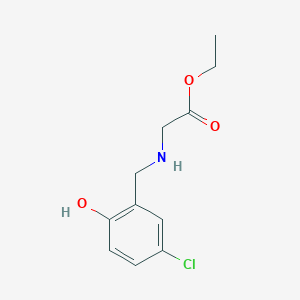
![1-[(Tert-butoxy)carbonyl]-4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid](/img/structure/B15307951.png)
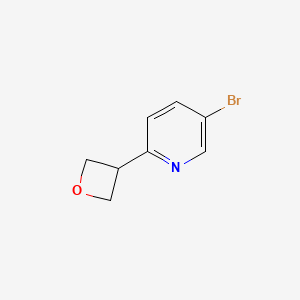



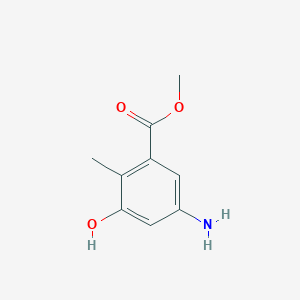
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-yl)amino]aceticacid](/img/structure/B15307998.png)
